![molecular formula C12H12N2O2 B2398374 1-[(3-methoxyphenyl)acetyl]-1H-imidazole CAS No. 1267008-26-3](/img/structure/B2398374.png)
1-[(3-methoxyphenyl)acetyl]-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3-methoxyphenyl)acetyl]-1H-imidazole is a chemical compound that belongs to the class of imidazole derivatives. It has been widely studied for its potential applications in the field of medicinal chemistry. This compound has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.
Applications De Recherche Scientifique
Anti-inflammatory and Analgesic Potential
Research has highlighted the anti-inflammatory and analgesic activities of imidazole derivatives. A study focused on a similar molecule, 3-(1-Methylethyl)-2-(4-methoxyphenyl)-3H-naphth[1,2-d] imidazole (MDL-035), revealed its significant anti-inflammatory activity across various models. Notably, its anti-inflammatory potency surpassed that of acetylsalicylic acid and phenylbutazone, albeit lower than indomethacin, without demonstrating gastroulcerogenic activity in rats, hormonal effects, or other pharmacological side effects, indicating a promising therapeutic profile with minimal adverse outcomes (Schiatti et al., 1986).
Synthesis and Reactivity Studies
Another significant application area involves the synthesis and characterization of imidazole derivatives for understanding their reactivity. Research on newly synthesized imidazole derivatives, such as 1-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole-2-yl acetate, employed a solvent-free synthesis pathway. These studies encompassed spectroscopic characterization and computational investigations to understand the compounds' reactivity, showcasing the derivatives' potential in various chemical and biological applications (Hossain et al., 2018).
Corrosion Inhibition
Imidazole derivatives also find applications in corrosion inhibition, protecting metals from corrosion in acidic environments. For instance, derivatives like 4-(4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl)phenol have been synthesized and evaluated for their corrosion inhibition efficacy on mild steel in acidic solutions. These derivatives demonstrated significant inhibition efficiency, highlighting their potential as effective corrosion inhibitors in industrial applications (Prashanth et al., 2021).
Anticancer Activity
Imidazole derivatives have also been explored for their anticancer potential. A study synthesized a series of new 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles, which showed promising anticancer activity against a panel of human cancer cell lines. The compounds induced apoptosis and cellular senescence, suggesting their potential as novel therapeutic agents for cancer treatment (Sharma et al., 2014).
Photoluminescence and Optical Properties
Investigations into the photoluminescence and optical properties of imidazole derivatives reveal their applications in material science. For instance, derivatives synthesized through a one-pot, three-component condensation process exhibited remarkable Stokes' shift ranges and quantum yields, indicating their potential use in luminescent materials and optical applications (Volpi et al., 2017).
Mécanisme D'action
Mode of Action
It can be inferred from the structure of the compound that it may interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces .
Biochemical Pathways
For example, imidazole is a key component of many important biomolecules, including the amino acid histidine and the biogenic amine histamine .
Pharmacokinetics
It can be hypothesized that the compound’s pharmacokinetic properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolic transformations .
Result of Action
Based on the known biological activities of other imidazole derivatives, it can be speculated that this compound may have potential therapeutic effects .
Action Environment
The action, efficacy, and stability of 1-[(3-methoxyphenyl)acetyl]-1H-imidazole can be influenced by various environmental factors. These may include the pH and temperature of the biological environment, the presence of other interacting molecules, and the specific characteristics of the target cells or tissues .
Propriétés
IUPAC Name |
1-imidazol-1-yl-2-(3-methoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-16-11-4-2-3-10(7-11)8-12(15)14-6-5-13-9-14/h2-7,9H,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNDSXKVUVEOPI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC(=O)N2C=CN=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

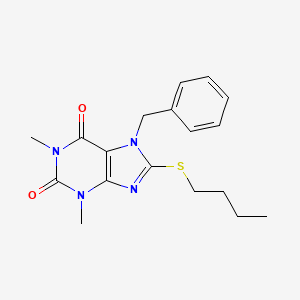
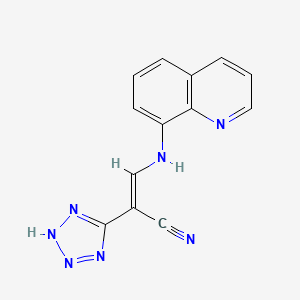
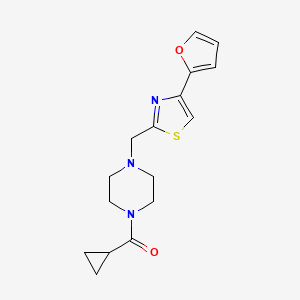
![3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine](/img/structure/B2398295.png)
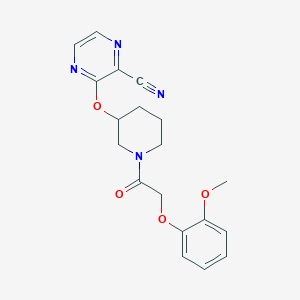
![3-(1H-benzo[d]imidazol-1-yl)-1-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)propan-1-one](/img/structure/B2398298.png)
![N-((2,5-dimethylfuran-3-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2398299.png)

![[4-[[(3-Methoxypyrazin-2-yl)-methylamino]methyl]piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone](/img/structure/B2398301.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2398308.png)
![1-Cyclohexyl-2-(pyrido[3,4-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2398312.png)
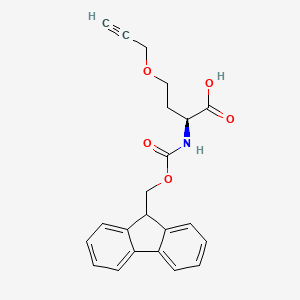
![Methyl 3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2398314.png)